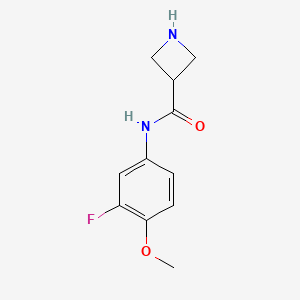
3-(2-Fluorobenzenesulfonyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorobenzenesulfonyl)propan-1-amine is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a sulfonyl group and a propan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzenesulfonyl)propan-1-amine typically involves the following steps:
Starting Material: The process begins with 2-fluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The 2-fluorobenzenesulfonyl chloride undergoes nucleophilic substitution with propan-1-amine under basic conditions to form the desired product.
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
化学反应分析
Types of Reactions
3-(2-Fluorobenzenesulfonyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonamides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Fluorobenzenesulfonyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-(2-Fluorobenzenesulfonyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
3-(4-Fluorobenzenesulfonyl)propan-1-amine: Similar structure but with the fluorine atom at the para position.
3-(2-Chlorobenzenesulfonyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Methylbenzenesulfonyl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(2-Fluorobenzenesulfonyl)propan-1-amine is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
属性
分子式 |
C9H12FNO2S |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)sulfonylpropan-1-amine |
InChI |
InChI=1S/C9H12FNO2S/c10-8-4-1-2-5-9(8)14(12,13)7-3-6-11/h1-2,4-5H,3,6-7,11H2 |
InChI 键 |
YSNJKRDPKKNJHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



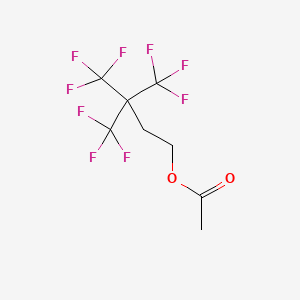



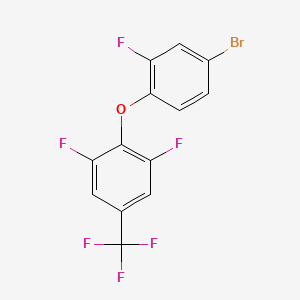


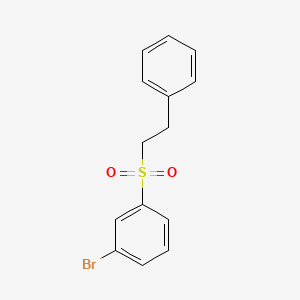
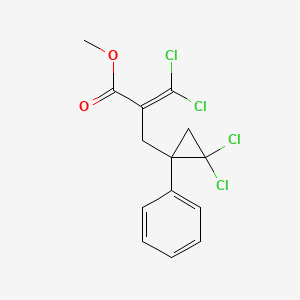
![2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)
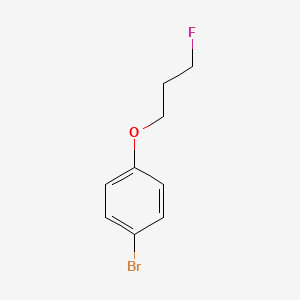
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
